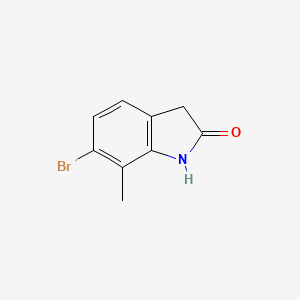

6-Bromo-7-methyl-1,3-dihydro-indol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-5-7(10)3-2-6-4-8(12)11-9(5)6/h2-3H,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLUWJSRUMAJCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=O)C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260830-11-2 | |

| Record name | 6-bromo-7-methyl-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 6 Bromo 7 Methyl 1,3 Dihydro Indol 2 One and Its Derivatives

Retrosynthetic Analysis of the 6-Bromo-7-methyl-1,3-dihydro-indol-2-one Core

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to various synthetic routes. A primary disconnection of the amide bond in the oxindole (B195798) ring suggests an intramolecular cyclization of a substituted 2-aminophenylacetic acid derivative as a key final step. This precursor could, in turn, be derived from a suitably substituted aniline. Another approach involves disconnecting the C2-C3 bond, pointing towards strategies that form this bond late in the synthesis, such as those involving intramolecular Heck reactions or other palladium-catalyzed cyclizations.

Further disconnection of the substituents on the benzene (B151609) ring suggests that the bromine and methyl groups could be introduced either before or after the formation of the indolin-2-one core. The choice between these strategies often depends on the desired regioselectivity and the compatibility of the functional groups with the reaction conditions for ring formation.

Classical and Contemporary Approaches to Indolin-2-one Synthesis

The synthesis of the indolin-2-one ring system has been a subject of extensive research, leading to a variety of both classical and modern methodologies.

Multi-component reactions (MCRs) have emerged as powerful tools for the rapid and efficient synthesis of complex molecules like indolin-2-ones from simple starting materials in a single step. beilstein-journals.orgarkat-usa.org These reactions offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity. beilstein-journals.orgresearchgate.net

One-pot procedures that combine several reaction steps without the isolation of intermediates are also highly valuable in synthesizing indolin-2-one derivatives. For instance, a one-pot condensation of an indole (B1671886) with other reactants can lead to functionalized indolin-2-one structures. rsc.orgresearchgate.net These methods are often designed to be environmentally friendly and efficient. researchgate.net

| Reaction Type | Key Features | Reference |

| Ugi-azide MCR | One-pot reaction of an indole, isocyanide, aldehyde, and TMSN3. | rsc.org |

| Three-component condensation | Reaction of an indole, dimedone, and a 3-phenacylideneoxindole. | rsc.org |

| Four-component condensation | Synthesis of indole-based tetra-arylimidazoles. | rsc.org |

Catalysis plays a crucial role in modern organic synthesis, and the formation of the indolin-2-one ring is no exception. Various transition metal catalysts, particularly palladium, have been extensively used to facilitate key bond-forming reactions.

Palladium-catalyzed reactions, such as intramolecular α-arylation of anilides, provide an efficient route to substituted oxindoles. rsc.org These methods often exhibit high functional group tolerance and can be used to construct the core structure with good yields. nih.govchemrxiv.org Other catalytic systems, including those based on copper, have also been employed in the synthesis of indolin-2-one derivatives. researchgate.net

| Catalyst System | Reaction Type | Key Features | Reference |

| Palladium(II) acetate | Intramolecular cyclization of 2-alkynylanilines. | Can be performed in aqueous micellar media. | mdpi.com |

| Palladium(II) catalyst | Oxidative dehydrogenation and regioselective Heck-type arylation of indolines. | One-step synthesis of 2-arylindoles from indolines. | nih.gov |

| Ruthenium and Palladium-based catalysts | Synthesis of allyloxindoles. | Dual-metal approach for enantioenriched products. | rsc.org |

| Nickel catalyst | Dearomative arylboration of indoles. | Regioselective synthesis of C2- and C3-borylated indolines. | nih.gov |

The introduction of bromine and methyl groups at specific positions on the indolin-2-one scaffold requires careful control of regioselectivity. The electronic properties of the indole nucleus often direct electrophilic substitution to the C3, C5, or C7 positions.

To achieve bromination at the C6 position, it is often necessary to employ directing groups or to perform the bromination on a precursor where the desired regioselectivity is favored. For example, introducing electron-withdrawing groups at the N1 position can alter the electron density of the benzene ring and direct bromination to the C6 position. researchgate.net

Similarly, regioselective methylation can be challenging. Strategies for the selective introduction of a methyl group at the C7 position may involve the use of organometallic reagents or directed ortho-metalation techniques on a suitably protected indole precursor. nih.gov

| Reaction | Reagents and Conditions | Key Outcome | Reference |

| C6-Regioselective Bromination | Introduction of electron-withdrawing groups at N1, followed by bromination with Br2/CCl4. | Selective bromination at the C6 position of an indole derivative. | researchgate.net |

| C-methylation | Use of [11C]CH3I or [11C]CH3OTf in the presence of a base. | Can lead to a mixture of N- and C-methylated products, with solvent and temperature influencing selectivity. | nih.gov |

The principles of green chemistry are increasingly being applied to the synthesis of indolin-2-ones to minimize environmental impact. yale.eduacs.org This involves the use of safer solvents, renewable feedstocks, and energy-efficient processes. yale.edusjp.ac.lkiaph.in

Green approaches to indolin-2-one synthesis include:

Use of Green Solvents: Water, ionic liquids, and deep eutectic solvents are being explored as alternatives to hazardous organic solvents. sjp.ac.lkiaph.in

Catalyst-Free and Solvent-Free Conditions: Reactions conducted under solvent-free conditions, such as grinding or microwave irradiation, can significantly reduce waste. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle. acs.org

| Green Chemistry Approach | Example | Benefits | Reference |

| Use of water as a solvent | One-pot synthesis of spirooxindole derivatives using taurine as a catalyst. | Eco-friendly, simple workup, avoids toxic catalysts. | sjp.ac.lk |

| Solvent-free grinding method | Synthesis of 4H-pyran-indolin-2-one analogues using NaHCO3 as a catalyst. | Short reaction times, excellent yields, environmentally friendly. | researchgate.net |

| Microwave irradiation | Synthesis of various heterocyclic compounds. | Faster reaction rates, often higher yields. | researchgate.net |

Synthesis of Specifically Substituted 1,3-dihydro-indol-2-one Analogues (e.g., at C-6, C-7, N-1, C-3)

The synthesis of specifically substituted indolin-2-one analogues is crucial for structure-activity relationship studies in drug discovery. A variety of methods have been developed to introduce substituents at different positions of the indolin-2-one core.

C-6 and C-7 Substitution: As discussed, regioselective functionalization of the benzene ring is key. This can be achieved through electrophilic aromatic substitution on a pre-formed indolin-2-one or by starting with a pre-substituted aniline.

N-1 Substitution: The nitrogen atom of the indolin-2-one can be readily alkylated or acylated using a variety of electrophiles in the presence of a base.

C-3 Substitution: The C-3 position is particularly important for introducing structural diversity. This can be achieved through various reactions, including aldol (B89426) condensations with isatins, Michael additions, and multicomponent reactions that form a new ring at this position. rsc.orgresearchgate.netresearchgate.net

Strategies for Diversification and Library Generation

The generation of a library of this compound derivatives hinges on the strategic functionalization of the core scaffold. Key positions for modification include the nitrogen atom (N-1), the C-3 position, and the bromine atom on the benzene ring.

N-Alkylation and N-Arylation: The nitrogen atom of the indolin-2-one ring is a common site for introducing diversity. Alkylation can be achieved using various alkyl halides in the presence of a base. This approach allows for the introduction of a wide array of substituents, from simple alkyl chains to more complex functionalized moieties. For instance, the synthesis of N-benzylisatins is a well-established procedure involving the reaction of the isatin (B1672199) with benzyl bromide and a base like sodium carbonate nih.gov. This methodology can be adapted for the N-alkylation of this compound.

Modification at the C-3 Position: The C-3 position of the oxindole ring is highly versatile for introducing chemical diversity. One common strategy is the Knoevenagel condensation of the C-3 methylene group with various aldehydes or ketones. This reaction allows for the introduction of a wide range of substituents at this position, leading to the formation of 3-substituted-2-oxindoles.

Cross-Coupling Reactions: The bromine atom at the C-6 position serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space of the derivative library. For example, the synthesis of indole-based inhibitors has been achieved by the substitution of a bromine atom using Pd-catalyzed cross-coupling reactions nih.gov.

A hypothetical diversification strategy for generating a library of this compound derivatives is outlined in the table below.

| Diversification Point | Reaction Type | Reagents and Conditions | Resulting Moiety |

| N-1 Position | N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl/Aryl substituent |

| C-3 Position | Knoevenagel Condensation | Aldehyde/Ketone, Base (e.g., Piperidine), Solvent (e.g., Ethanol) | C-3 substituted alkylidene |

| C-6 Position | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base, Solvent | C-6 Aryl/Heteroaryl substituent |

| C-6 Position | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base, Solvent | C-6 Alkynyl substituent |

Stereoselective Synthesis of Chiral Indolin-2-one Derivatives

The synthesis of chiral indolin-2-one derivatives is of significant interest due to the potential for stereospecific interactions with biological targets. The creation of stereogenic centers, particularly at the C-3 position, can be achieved through various asymmetric synthetic methodologies. While specific examples for this compound are not prevalent, general strategies for the stereoselective synthesis of related oxindoles can be applied.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective functionalization of the C-3 position of oxindoles. For instance, Michael additions of various nucleophiles to 3-ylideneoxindoles, catalyzed by chiral amines or thioureas, can proceed with high enantioselectivity. A highly stereoselective procedure for the synthesis of spiro-polycyclic oxindoles bearing five contiguous stereogenic centers has been developed using a sequential organocatalytic Michael–domino Michael/aldol reaction sequence nih.gov. This approach yields products with excellent diastereoselectivity and enantioselectivity nih.gov.

Metal Catalysis: Chiral metal complexes can also be employed to catalyze enantioselective transformations at the C-3 position. For example, asymmetric aldol reactions, Mannich reactions, and allylic alkylations have been successfully applied to the synthesis of chiral 3-substituted oxindoles.

The following table summarizes key aspects of stereoselective synthesis strategies applicable to the indolin-2-one core.

| Catalyst Type | Reaction | Key Features | Stereochemical Outcome |

| Chiral Proline Derivatives | Michael Addition | Atom-economical, mild conditions | High diastereo- and enantioselectivity |

| Chiral Thioureas | Friedel-Crafts Alkylation | Activation of electrophile through hydrogen bonding | Enantioenriched 3-substituted oxindoles |

| Chiral Metal Complexes (e.g., Pd, Rh) | Asymmetric Allylic Alkylation | Formation of a quaternary stereocenter | High enantiomeric excess |

The development of these stereoselective methods is crucial for the synthesis of enantiomerically pure this compound derivatives, which are essential for investigating their specific biological activities.

Advanced Spectroscopic and Structural Characterization of 6 Bromo 7 Methyl 1,3 Dihydro Indol 2 One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For the structural confirmation of 6-Bromo-7-methyl-1,3-dihydro-indol-2-one and its analogues, one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are critical.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For this compound, distinct signals are expected for the aromatic protons, the methylene group in the five-membered ring, the methyl group, and the amine proton.

The aromatic region would typically display two doublets corresponding to the protons at the C4 and C5 positions of the indole (B1671886) ring. The methyl group attached to the aromatic ring would appear as a singlet in the upfield region. The methylene (CH₂) protons at the C3 position are expected to produce a singlet, while the N-H proton of the lactam ring will also appear as a singlet, which can be exchangeable with D₂O. The specific chemical shifts are influenced by the electronic effects of the bromine atom and the carbonyl group.

For comparison, the ¹H NMR spectral data for a related compound, (Z)-6-bromo-3-(1-hydroxyethylidene)-1-methylindolin-2-one, shows signals at δ 13.43 (br. s, 1H), 7.24–7.15 (m, 2H), 7.07 (d, J = 1.3 Hz, 1H), 3.31 (s, 3H), and 2.42 (s, 3H) mdpi.com.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-4 | ~7.0-7.3 | Doublet (d) |

| H-5 | ~6.8-7.1 | Doublet (d) |

| CH₂ (C3) | ~3.5 | Singlet (s) |

| CH₃ (C7) | ~2.3 | Singlet (s) |

| NH (N1) | ~8.0-10.0 | Singlet (s) |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. In the spectrum of this compound, a characteristic signal for the carbonyl carbon (C=O) is expected at the downfield end of the spectrum, typically in the range of 170-185 ppm libretexts.org.

The aromatic region will show six distinct signals for the carbons of the benzene (B151609) ring. The chemical shifts of these carbons are influenced by the attached substituents (bromine, methyl group, and the fused ring system). The carbon atom bonded to the electronegative bromine (C-6) will have its chemical shift affected accordingly. The methylene carbon (C-3) and the methyl carbon will appear in the upfield region of the spectrum.

For the analogue (Z)-6-bromo-3-(1-hydroxyethylidene)-1-methylindolin-2-one, the reported ¹³C NMR signals are at δ 173.7, 171.1, 140.0, 125.0, 121.3, 120.7, 118.5, 111.9, 101.4, 25.9, and 20.6 mdpi.com.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C2) | ~175 |

| C-3a | ~140 |

| C-7a | ~130 |

| C-4 | ~125 |

| C-5 | ~128 |

| C-6 | ~115 |

| C-7 | ~120 |

| CH₂ (C3) | ~36 |

| CH₃ (C7) | ~15-20 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds sdsu.eduscribd.com. For this compound, a COSY spectrum would show a cross-peak between the aromatic protons at C-4 and C-5, confirming their adjacency on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached scribd.comcornell.edu. This technique allows for the direct assignment of carbon signals for all protonated carbons. For the target molecule, HSQC would show correlations for the C4-H4, C5-H5, C3-H₂ and the methyl C-H₃ pairs. Quaternary carbons, such as the carbonyl carbon and the carbons at the ring junctions (C3a, C7a), and those bearing substituents (C6, C7), will not appear in an HSQC spectrum cornell.edu.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to four bonds) sdsu.eduscribd.com. This is particularly useful for identifying the connectivity around quaternary carbons and piecing together the molecular skeleton cornell.edu. Key HMBC correlations for this compound would include:

Correlations from the methyl protons to carbons C-7, C-7a, and C-6.

Correlations from the methylene (C3) protons to the carbonyl carbon (C2) and the aromatic carbons C-3a and C-4.

Correlations from the aromatic proton H-5 to carbons C-3a, C-4, and C-7.

Correlations from the aromatic proton H-4 to carbons C-3, C-5, and C-7a.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule nih.gov. For this compound (molecular formula: C₉H₈BrNO), HRMS is used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

For instance, HRMS analysis of the related compound (Z)-6-bromo-3-(1-hydroxyethylidene)-1-methylindolin-2-one confirmed its molecular formula with a calculated m/z for C₁₁H₁₀BrNO₂Na⁺ of 289.9787 [M+Na]⁺ and a found value of 289.9788 [M+Na]⁺ mdpi.com.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically where a precursor ion is selected and fragmented to produce product ions ijcap.in. This process, often involving collision-induced dissociation (CID), yields a fragmentation pattern that serves as a structural fingerprint of the molecule ijcap.in.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The subsequent fragmentation in an MS/MS experiment would likely involve characteristic losses that help to confirm the structure. Potential fragmentation pathways could include:

Loss of CO: A common fragmentation for lactam structures, leading to the formation of a stable fragment.

Loss of Br: Cleavage of the carbon-bromine bond.

Loss of CH₃: Ejection of the methyl radical.

Ring Cleavage: Fission of the five-membered ring.

By analyzing these fragment ions, the connectivity of the different functional groups within the molecule can be confirmed, providing an additional layer of structural verification that complements the data obtained from NMR spectroscopy nih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, a spectrum is generated that reveals the vibrational frequencies of its chemical bonds. For this compound and related oxindole (B195798) structures, IR spectroscopy is instrumental in confirming the presence of key structural motifs.

The oxindole core contains a cyclic amide (a lactam), an aromatic ring, and aliphatic portions, each with characteristic absorption bands. The most prominent feature in the IR spectrum of an oxindole is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, which typically appears in the range of 1700-1720 cm⁻¹. The exact position can be influenced by substitution and intermolecular interactions like hydrogen bonding. semanticscholar.org

Another key feature is the N-H stretching vibration of the secondary amine within the lactam, which gives rise to a band in the region of 3100-3300 cm⁻¹. The presence of aromatic C-H bonds is indicated by stretching vibrations above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group and the methylene group in the five-membered ring appear just below 3000 cm⁻¹. The carbon-bromine (C-Br) bond also has a characteristic stretching vibration, though it appears at lower wavenumbers, typically in the 500-650 cm⁻¹ range, which is often referred to as the fingerprint region. spectroscopyonline.com

Table 1: Typical Infrared Absorption Frequencies for Oxindole Analogues

| Functional Group | Type of Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Lactam) | Stretch | 3100 - 3300 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium |

| C=O (Lactam) | Stretch | 1700 - 1720 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Weak |

X-Ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The analysis of a related bromo-indole derivative, cis-6-Bromo-4-(1-methyl-1H-indol-3-yl), revealed a monoclinic crystal system. nih.gov Such studies show that the indole moiety is typically planar or nearly planar. nih.govmdpi.com The crystal packing is often stabilized by intermolecular interactions, such as hydrogen bonds involving the lactam N-H group and the carbonyl oxygen, as well as π-stacking interactions between the aromatic rings of adjacent molecules. nih.govnih.gov These non-covalent interactions are crucial in dictating the macroscopic properties of the solid material.

The data obtained from X-ray crystallography are essential for understanding structure-activity relationships and for computational modeling studies.

Table 2: Illustrative Crystallographic Data for a Bromo-Indole Analogue

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₁₇BrN₂O₂ nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c |

| a (Å) | 12.5772 (4) nih.gov |

| b (Å) | 14.7746 (5) nih.gov |

| c (Å) | 9.2168 (3) nih.gov |

| β (°) | 97.193 (2) nih.gov |

| Volume (ų) | 1699.22 (10) nih.gov |

| Z (molecules/unit cell) | 4 nih.gov |

| Radiation | Mo Kα nih.gov |

Note: Data presented is for an analogous compound, cis-6-Bromo-4-(1-methyl-1H-indol-3-yl), to illustrate the type of information obtained from X-ray crystallography. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for the separation, identification, and purification of compounds. For substituted oxindoles like this compound, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to assess purity and isolate the target molecule from reaction mixtures.

HPLC is a high-resolution separation technique widely used to determine the purity of pharmaceutical compounds and to monitor the progress of chemical reactions. In a typical reverse-phase HPLC method for an oxindole analogue, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the components. nih.gov

Compounds are separated based on their differential partitioning between the stationary and mobile phases. The polarity of this compound, influenced by the bromine atom and the polar lactam group, dictates its retention time on the column. Detection is commonly achieved using an ultraviolet (UV) detector, as the indole ring system possesses a strong chromophore that absorbs UV light. By comparing the peak area of the main compound to the areas of any impurity peaks, the purity can be quantitatively determined.

Table 3: Typical HPLC Parameters for Analysis of Oxindole Analogues

| Parameter | Description |

|---|---|

| Column | Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (often with 0.1% Formic Acid or Trifluoroacetic Acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

LC-MS combines the powerful separation capabilities of liquid chromatography with the highly sensitive and selective detection provided by mass spectrometry. This hyphenated technique is invaluable for confirming the identity of a synthesized compound and for identifying trace-level impurities. arabjchem.org

After separation on the LC column as described for HPLC, the eluent is directed into the mass spectrometer source. Electrospray ionization (ESI) is a common technique used for oxindole analogues, where the analyte molecules are ionized, typically by protonation, to form [M+H]⁺ ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing a precise measurement of the molecular weight of the compound. For this compound, the presence of bromine results in a characteristic isotopic pattern (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes), which serves as a definitive confirmation of its elemental composition. arabjchem.org

Table 4: Typical LC-MS Parameters for Characterization of Oxindole Analogues

| Parameter | Description |

|---|---|

| LC System | |

| Column | Reverse-phase C18 or similar |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or similar |

| Scan Range | e.g., m/z 100-1000 |

Structure Activity Relationship Sar and Rational Design in Indolin 2 One Chemistry

Impact of Substituents at Varying Positions on Molecular Interactions

The indolin-2-one scaffold is a cornerstone in the development of kinase inhibitors and other therapeutic agents. mdpi.com Its efficacy is profoundly influenced by the nature and position of its substituents. The benzene (B151609) ring portion of the scaffold allows for modifications that can modulate binding affinity, selectivity, and pharmacokinetic properties.

Significance of Halogen Substitution (e.g., Bromine at C-6)

Halogen substitution, particularly with bromine, on the indolin-2-one ring is a critical strategy in medicinal chemistry. The position of the halogen atom significantly affects biological activity. Studies on related isatin-based compounds have shown that substituting a bromine atom at the C-5 or C-6 position can effectively increase anti-inflammatory activity. mdpi.com Specifically for the C-6 position, the presence of a bromine atom is well-tolerated in synthetic schemes and provides a valuable handle for further chemical modifications through cross-coupling reactions. nih.gov This makes the C-6 position a strategic site for introducing diversity and optimizing lead compounds.

Research into the regioselective bromination of the indole (B1671886) nucleus highlights the importance of the C-6 position for creating biologically active natural products. researchgate.net The anti-inflammatory activity of brominated isatins, for instance, was found to be dependent on the bromine's position, with 6-bromoisatin (B21408) showing potent inhibition of nitric oxide (NO) production. mdpi.com

Table 1: Effect of Bromine Position on Inhibitory Activity of Isatin (B1672199) Derivatives

| Compound | Effect on NO Inhibition | Effect on TNFα Inhibition |

|---|---|---|

| Isatin | Baseline | Baseline |

| 5-Bromoisatin | Less potent than 6-Bromoisatin | More potent than 6-Bromoisatin |

| 6-Bromoisatin | More potent than 5-Bromoisatin | Less potent than 5-Bromoisatin |

| 7-Bromoisatin | Less potent than Isatin | Not specified |

Data synthesized from studies on isatin derivatives, which share the core oxindole (B195798) structure. mdpi.com

Role of Alkyl Groups (e.g., Methyl at C-7)

The introduction of small alkyl groups, such as a methyl group, can also have a profound impact on the biological profile of indolin-2-one derivatives. A study investigating substitutions on the indole ring found that while methyl groups at the C-5 and C-6 positions conferred similar activity, a methyl group at the C-7 position resulted in the most potent activity against HCT-116/L cancer cells within the tested series. acs.org This suggests that even a small, sterically unobtrusive group like methyl at C-7 can significantly influence the compound's interaction with its target, potentially by optimizing the fit within a binding pocket or by altering electronic properties.

Effects of N-Substitution on Biological Activity and Molecular Recognition

Modification at the N-1 position of the indolin-2-one ring is a key determinant of biological activity. The nitrogen atom often serves as a crucial attachment point for side chains that can extend into solvent-exposed regions or interact with specific sub-pockets of a target enzyme. For instance, the absence of an alkyl group at the nitrogen position has been shown to limit anticancer activity in certain derivatives. nih.gov Conversely, the addition of N-aryl fragments or specific N-alkyl chains, such as (piperidin-1-yl)methyl or (3-dimethylamino)propyl groups, can lead to compounds with a broad spectrum of antitumor activity. nih.govmdpi.com These N-substituents are critical for molecular recognition and can significantly enhance potency and modulate the pharmacokinetic profile of the molecule.

Influence of Modifications at C-3 on Conformational Landscape and Target Engagement

The C-3 position is arguably the most frequently modified site on the indolin-2-one scaffold for tuning selectivity and potency. nih.govacs.org This position typically bears a substituent that projects from the core structure and engages in key interactions within the ATP-binding pocket of protein kinases. acs.org The nature of the C-3 substituent dictates the conformational landscape of the molecule and its ability to engage with the target.

Structure-activity relationship studies have demonstrated that:

3-[(Five-membered heteroaryl ring)methylidenyl] groups tend to confer high specificity for Vascular Endothelial Growth Factor Receptor (VEGFR) kinases. nih.govacs.org

3-(Substituted benzylidenyl) groups containing bulky substituents on the phenyl ring can impart selectivity towards Epidermal Growth Factor Receptor (EGF) and Her-2 kinases. nih.govacs.org

Introducing different substituents on a pyrrole (B145914) ring attached to the C-3 position can enhance biological activities by adjusting hydrophilicity and interaction with the binding pocket opening. nih.gov

Pharmacophore Development and Optimization Strategies

The indolin-2-one nucleus is considered a privileged scaffold and a key pharmacophore moiety for binding to the hinge region in the ATP active pocket of various kinases, such as VEGFR-2. mdpi.com Pharmacophore modeling is a crucial tool in the rational design of new indolin-2-one-based inhibitors. nih.gov These models typically identify essential features required for activity, including hydrogen bond donors and acceptors, hydrophobic regions, and aromatic ring systems. mdpi.comcore.ac.uk

Optimization strategies often involve bioisosteric modifications at the key pharmacophoric features of a lead compound. mdpi.com For example, in the design of VEGFR-2 inhibitors, the indolin-2-one core acts as the heterocyclic aromatic system, while other parts of the molecule are modified to occupy linker regions and interact with other parts of the active site. mdpi.com By combining different pharmacophores or modifying existing ones, researchers can develop hybrid molecules with improved efficacy and the potential to overcome drug resistance. nih.gov

Lead Generation and Mechanistic Insights from SAR Data

Systematic SAR studies are fundamental for lead generation and for gaining mechanistic insights into how inhibitors function. nih.gov By synthesizing and evaluating a series of analogs with specific structural changes, researchers can identify which modifications lead to increased potency and selectivity. For instance, an extensive SAR study on indolin-2-one derivatives as FMS-like tyrosine kinase 3 (FLT3) inhibitors revealed that incorporating a heterocyclic alkane at a solvent-interface position significantly increased potency against an AML cell line, leading to the identification of lead compounds more effective than the reference drug, sunitinib. nih.gov

Design Principles for Enhanced Target Selectivity in Indolin-2-one Chemistry

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases makes it an excellent starting point for inhibitor design. However, achieving selectivity for a specific kinase among the highly conserved kinome is a significant challenge. Rational design principles, guided by structure-activity relationship (SAR) studies and computational modeling, are crucial for developing indolin-2-one derivatives with enhanced target selectivity. These principles primarily revolve around the strategic modification of the indolin-2-one core, particularly at the C3, C5, and C6 positions, to exploit subtle differences in the topology of kinase active sites.

A fundamental principle in enhancing the target selectivity of indolin-2-one based inhibitors lies in the strategic substitution at the C3 position of the oxindole ring. This position provides a vector for introducing diverse chemical moieties that can interact with regions of the ATP-binding site beyond the highly conserved hinge region. By extending into more variable regions, such as the hydrophobic pocket and the solvent-exposed region, it is possible to tailor inhibitors for specific kinases.

For instance, the nature of the substituent at the C3 position can dramatically influence selectivity. Research has shown that 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific for the VEGF (Flk-1) receptor tyrosine kinase (RTK). nih.gov In contrast, 3-(substituted benzylidenyl)indolin-2-ones bearing bulky groups on the phenyl ring exhibit high selectivity towards the EGF and Her-2 RTKs. nih.gov Furthermore, the introduction of an extended side chain at the C3 position has been found to confer high potency and selectivity for PDGF and VEGF (Flk-1) RTKs. nih.gov

Molecular hybridization is another key design principle. This approach involves combining the indolin-2-one scaffold with other pharmacophores known to interact with the target kinase. This can lead to inhibitors with improved potency and a more defined selectivity profile. For example, hybrid molecules incorporating a quinazoline (B50416) moiety have been explored for their dual inhibitory potential against different kinase families.

Computational methods, including molecular docking and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies, are indispensable tools in the rational design of selective indolin-2-one inhibitors. These methods allow for the visualization of binding modes within the kinase active site and the prediction of how structural modifications will affect binding affinity and selectivity. Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the selective binding of an inhibitor to its target. mdpi.com

While the C3 position is the most extensively studied for modulating selectivity, substitutions on the indolin-2-one ring itself also play a crucial role. Modifications at the C4, C5, C6, and C7 positions can influence the electronic properties, solubility, and conformational preferences of the inhibitor, thereby fine-tuning its interaction with the target kinase. For example, the presence of a fluorine atom at the C5 position is a common feature in many potent and selective indolin-2-one-based kinase inhibitors, including the well-known drug Sunitinib. Halogen substitutions can alter the electronic distribution of the ring and can also participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity.

The following table summarizes the general principles of how substitutions at different positions of the indolin-2-one scaffold can be rationally designed to enhance target selectivity.

| Position of Substitution | Design Principle for Enhanced Selectivity | Example of Targeted Kinase Family |

| C3 | Introduction of diverse, sterically demanding, or extended side chains to interact with non-conserved regions of the ATP binding site. | VEGFR, PDGFR, EGFR, Her-2 |

| C5 | Introduction of small electron-withdrawing groups (e.g., fluorine) to modulate electronic properties and potentially engage in specific interactions. | Multi-targeted (e.g., Sunitinib) |

| N1 | Substitution with groups that can improve solubility and pharmacokinetic properties, or introduce additional interaction points. | Various Kinases |

| C4, C6, C7 | Fine-tuning of electronic and steric properties to optimize interactions within specific kinase sub-pockets. | Target-dependent |

The rational design of selective indolin-2-one inhibitors is a multifactorial process that requires a deep understanding of the target kinase's structure and the chemical properties of the inhibitor. The strategic placement of various functional groups on the indolin-2-one scaffold allows for the exploitation of subtle differences between kinase active sites, leading to the development of highly potent and selective therapeutic agents.

The table below presents a selection of indolin-2-one derivatives and highlights how different substitutions influence their kinase selectivity, providing concrete examples of the design principles discussed.

| Compound | C3-Substituent | Other Key Substituents | Primary Target(s) |

| Sunitinib | (Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | 5-Fluoro | VEGFRs, PDGFRs, c-KIT |

| SU6668 | 3-((1H-pyrrol-2-yl)methylene)-2-oxo-2,3-dihydro-1H-indole | None | VEGFR, PDGFR, FGFR |

| Orantinib (SU6668) | 3-((1H-pyrrol-2-yl)methylene)-2-oxo-2,3-dihydro-1H-indole | None | VEGFR, PDGFR, FGFR |

| BI-847325 | 3-Z-[1-(4-(dimethylamino)piperidin-1-yl)methylidene]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indole | 5,7-Dimethyl | Aurora B, VEGFRs |

Discovery and Development of Indolin 2 One Chemical Probes and Libraries

High-Throughput Synthesis of Indolin-2-one Libraries for Screening

The creation of large and diverse chemical libraries is a cornerstone of modern drug discovery, enabling the screening of thousands of compounds to identify potential drug leads. High-throughput synthesis (HTS) methodologies are employed to rapidly generate extensive libraries of indolin-2-one analogues. These methods often rely on robust and versatile chemical reactions that can accommodate a wide variety of starting materials, allowing for the systematic modification of the indolin-2-one core.

One common strategy involves the condensation of various isatin (B1672199) (indole-2,3-dione) derivatives with compounds containing an active methylene group. nih.gov This approach allows for the introduction of diverse substituents at the C3 position of the indolin-2-one ring, which has been shown to be critical for biological activity and selectivity. acs.orgmdpi.com The electronic properties of the substituents on the isatin ring can influence the reaction yield; for instance, using a 5-bromo-isatin with an electron-withdrawing bromine atom resulted in a higher yield compared to isatins with electron-donating groups like methoxy or methyl. nih.gov

Multi-component reactions (MCRs) are also increasingly utilized for building indolin-2-one libraries. researchgate.net MCRs offer a significant advantage by combining three or more reactants in a single step to form a complex product, which enhances efficiency and reduces the time required to build a large collection of compounds from a small set of starting materials. researchgate.net These synthetic strategies are instrumental in producing the vast number of diverse molecules needed for comprehensive screening assays to identify novel bioactive agents. nih.gov

Identification of Novel Molecular Probes for Biological Systems

Screening of indolin-2-one libraries has successfully identified numerous novel molecular probes that exhibit potent and often selective activity against various biological targets, particularly protein kinases. These probes are invaluable tools for studying cellular signaling pathways and validating new drug targets. The indolin-2-one scaffold serves as a versatile template, where modifications to its substituents can fine-tune the inhibitory profile and selectivity. acs.org

For example, extensive research has focused on developing 3-substituted indolin-2-ones as inhibitors of receptor tyrosine kinases (RTKs), which play a key role in cancer progression. By modifying the substituent at the C3-position, researchers have developed compounds with high selectivity for specific RTKs. acs.org Structure-activity relationship (SAR) studies have provided key insights into this selectivity:

VEGFR Specificity: Compounds with a 3-[(five-membered heteroaryl ring)methylidenyl] structure are highly specific for vascular endothelial growth factor receptor (VEGF or Flk-1) kinase activity. acs.org

EGF and Her-2 Specificity: Introducing bulky groups on the phenyl ring of 3-(substituted benzylidenyl)indolin-2-ones confers high selectivity towards epidermal growth factor receptor (EGF) and Her-2 kinases. acs.org

PDGF and VEGF Specificity: Extending the side chain at the C3 position can result in high potency and selectivity against both platelet-derived growth factor (PDGF) and VEGF kinases. acs.org

The indolin-2-one core has been instrumental in the development of multi-targeted kinase inhibitors like Sunitinib, which is approved for cancer treatment. mdpi.comnih.gov Further research has identified novel indolin-2-one derivatives with potent cytotoxic activity against various cancer cell lines, including triple-negative breast cancer and hepatocellular carcinoma. nih.govmdpi.com

Table 1: Examples of Indolin-2-one Based Molecular Probes and Their Targets

| Compound Class | Target(s) | Biological Application |

|---|---|---|

| 3-[(heteroaryl)methylidenyl]indolin-2-ones | VEGFR (Flk-1) | Anti-angiogenesis |

| 3-(benzylidenyl)indolin-2-ones | EGFR, Her-2 | Anticancer |

| Indolinone-based hydrazones | CDK-2, CDK-4, VEGFR-2 | Anticancer, Cell Cycle Inhibition |

| 3-(3-hydroxyphenyl)-indolin-2-one | iNOS, TNF-α, IL-6 | Anti-inflammatory |

Chemoinformatics and Virtual Screening Approaches in Indolin-2-one Research

Chemoinformatics and computational methods play a pivotal role in accelerating the discovery and optimization of indolin-2-one-based inhibitors. mdpi.com These in silico techniques, including virtual screening and molecular docking, allow researchers to rationally design compounds and predict their biological activity before undertaking costly and time-consuming chemical synthesis and biological testing. mdpi.comectnmoocs.eu

Virtual screening involves the computational filtering of large compound databases to identify molecules that are likely to bind to a specific biological target. frontiersin.org This approach was used to screen an in-house library for potential 5-lipoxygenase (5-LOX) inhibitors, leading to the identification of an indoline-based hit compound. acs.org This initial hit then served as the basis for designing a new library of analogues with improved activity. acs.org

Molecular docking is a key computational tool used to predict the binding mode of a ligand within the active site of a target protein. ectnmoocs.eu Docking studies have provided crucial insights into the structure-activity relationships of indolin-2-one inhibitors. For example, docking of an indolin-2-one derivative into the active site of 5-LOX revealed that the indoline (B122111) moiety is positioned near the catalytic iron ion, while a thiourea group forms key hydrogen bonds with nearby amino acid residues. acs.org Similarly, docking studies with cyclin-dependent kinase 2 (CDK-2) and VEGFR-2 have helped to explain the observed inhibitory activity of novel indolin-2-one derivatives and have shown binding modes similar to known inhibitors. mdpi.comnih.gov These computational approaches facilitate a more targeted and efficient drug design process. mdpi.com

Natural Product-Inspired Synthesis of Indolin-2-one Analogues

Natural products are a rich source of chemical diversity and have historically been a major source of new medicines. nih.gov The indole (B1671886) and indolin-2-one motifs are common structural units in a vast array of bioactive natural products, particularly alkaloids. nih.govrsc.org These complex natural molecules serve as a powerful inspiration for the design and synthesis of novel therapeutic agents. nih.gov

Indirubin, a natural product isolated from various species, is a well-known example. It contains an indolin-2-one fragment and has been the lead molecule for the design of several anticancer drugs, including Semaxanib and Sunitinib. mdpi.com By performing "molecular dissection" on the indirubin structure, scientists have designed and synthesized new series of simpler indolin-2-one derivatives that retain potent cytotoxic activity. nih.govnih.gov This strategy leverages the privileged structure of the natural product while creating novel compounds with potentially improved properties.

The synthesis of natural product-inspired analogues allows chemists to explore structure-activity relationships and optimize the biological profile of a lead compound. The structural complexity of indole alkaloids often drives the development of new synthetic methodologies to construct the core heterocyclic systems. rsc.org This synergy between natural product chemistry and synthetic innovation continues to fuel the discovery of new indolin-2-one analogues with significant therapeutic potential.

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number |

|---|---|

| 6-Bromo-7-methyl-1,3-dihydro-indol-2-one | 1260830-11-2 |

| Indolin-2-one (Oxindole) | 59-48-3 |

| Isatin (Indole-2,3-dione) | 91-56-5 |

| 5-Bromo-isatin | 20770-52-9 |

| Indirubin | 479-41-4 |

| Sunitinib | 557795-19-4 |

| Semaxanib | 202687-23-2 |

Emerging Research Frontiers for 6 Bromo 7 Methyl 1,3 Dihydro Indol 2 One Type Compounds

Advanced Synthetic Methodologies and Cascade Reactions

The synthesis of functionalized indolin-2-ones has evolved significantly beyond classical methods. Modern strategies focus on efficiency, atom economy, and the rapid generation of molecular complexity, which are crucial for building libraries of compounds for screening.

Advanced methodologies for synthesizing substituted indolin-2-ones often involve metal-catalyzed reactions and novel one-pot procedures. For instance, palladium-catalyzed intramolecular C-H amination of phenethylamine (B48288) derivatives provides a powerful route to construct the core indoline (B122111) ring system under relatively mild conditions. organic-chemistry.org This approach offers high efficiency and tolerates a wide range of functional groups, allowing for the synthesis of diverse derivatives.

Cascade reactions, also known as tandem or domino reactions, have emerged as a particularly elegant and efficient strategy. These reactions involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all conducted in a single reaction vessel. This minimizes waste, reduces purification steps, and allows for the construction of complex polycyclic and spirocyclic oxindole (B195798) structures from simple starting materials. rsc.orgccspublishing.org.cnbuchler-gmbh.com An example is the asymmetric organocatalytic one-pot Michael/Michael/aldol (B89426) addition sequence, which can generate spirocyclic oxindoles with five consecutive stereocenters. buchler-gmbh.com Another novel approach involves a cascade reaction of isatins with nitro-substituted enamines, which proceeds through the cleavage of two C-N bonds and the formation of three new bonds in a single operation to create highly functionalized indolin-2-ones. rsc.org

| Synthetic Strategy | Description | Key Advantages |

| Palladium-Catalyzed C-H Amination | Intramolecular cyclization of N-protected phenethylamines to form the indoline ring. organic-chemistry.org | High efficiency, mild conditions, broad functional group tolerance. |

| Cascade Michael/Aldol Reactions | A multi-step sequence (e.g., Michael addition followed by aldol condensation) in one pot to build complex spiro-fused oxindoles. buchler-gmbh.com | Rapid increase in molecular complexity, stereocontrol. |

| Isatin-Enamine Cascade | Reaction between isatins and nitro-enamines catalyzed by sulfamic acid, involving C-N bond cleavages and multiple bond formations. rsc.org | Novel bond formations, access to unique (Z)-3-arylideneindolin-2-ones. |

Biophysical Characterization of Ligand-Target Interactions

Understanding how a ligand binds to its biological target is fundamental for rational drug design and optimization. For indolin-2-one-based compounds, which often target enzymes like protein kinases, a suite of biophysical techniques is employed to elucidate the thermodynamics and kinetics of these interactions. scholaris.ca

Isothermal Titration Calorimetry (ITC) is a gold-standard method for characterizing binding affinity. tainstruments.com It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). nih.govharvard.edu This information is crucial for understanding the driving forces behind the interaction (whether it is enthalpy- or entropy-driven) and for guiding structure-activity relationship (SAR) studies. tainstruments.com

Surface Plasmon Resonance (SPR) is another powerful, label-free technique that provides real-time kinetic data. nih.govnih.gov In an SPR experiment, the target protein is immobilized on a sensor chip, and the ligand is flowed over the surface. The binding and dissociation are monitored in real-time, yielding association (kon) and dissociation (koff) rate constants. researchgate.net This kinetic information is complementary to the thermodynamic data from ITC and is particularly valuable for optimizing a drug's residence time on its target. nih.gov

Other techniques like Differential Scanning Fluorimetry (DSF) , or thermal shift assays, are often used for initial screening to identify compounds that bind to and stabilize a target protein. scholaris.canih.gov For more detailed structural information at the atomic level, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to visualize the precise binding mode of the indolin-2-one ligand within the target's active site. nih.govnumberanalytics.commdpi.com

| Technique | Primary Output | Application in Indolin-2-one Research |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), stoichiometry (n). tainstruments.comnih.gov | Detailed thermodynamic characterization of ligand-kinase binding; guiding lead optimization. tainstruments.com |

| Surface Plasmon Resonance (SPR) | Kinetic rate constants (kon, koff), binding affinity (Kd). nih.govresearchgate.net | Real-time analysis of binding events; determining drug-target residence time. nih.gov |

| Differential Scanning Fluorimetry (DSF) | Protein melting temperature (Tm) shift upon ligand binding. scholaris.ca | High-throughput screening to identify binding compounds. nih.gov |

| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. mdpi.com | Visualizing the precise binding mode to enable structure-based drug design. numberanalytics.com |

Integration of Artificial Intelligence and Machine Learning in Indolin-2-one Design

The design of novel indolin-2-one derivatives is increasingly being accelerated by artificial intelligence (AI) and machine learning (ML). rsc.org These computational tools can process vast chemical and biological datasets to identify promising new drug candidates, predict their properties, and generate novel molecular structures from scratch. nih.govscirp.org

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of ML-based drug design. cas.org By training algorithms on a dataset of indolin-2-one compounds with known activities, QSAR models can learn the relationship between chemical structure and biological function, allowing them to predict the activity of new, untested compounds. nih.govcas.org This is invaluable for prioritizing which molecules to synthesize and test, saving time and resources.

| AI/ML Application | Description | Impact on Indolin-2-one Design |

| QSAR Modeling | Uses ML to correlate molecular structures with biological activity to predict the potency of new compounds. nih.govcas.org | Prioritizes synthetic targets and guides structural modifications to enhance activity. |

| Generative De Novo Design | Employs deep learning models (e.g., RNNs) to generate novel molecular structures with desired properties. nih.govfrontiersin.org | Accelerates the discovery of innovative scaffolds with potentially improved properties and intellectual property positions. digitellinc.com |

| Enhanced Virtual Screening | Applies ML to improve the accuracy of docking scores and predict ligand binding, filtering large databases for promising hits. springernature.com | Increases the efficiency and success rate of identifying new active compounds from virtual libraries. |

| ADMET Prediction | Utilizes ML models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of designed molecules. nih.gov | Enables early-stage filtering of candidates with poor pharmacokinetic or safety profiles. |

Exploration of New Molecular Targets and Mechanisms of Action

While the indolin-2-one scaffold is famously associated with inhibitors of vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), research is continuously uncovering new and therapeutically relevant molecular targets for this class of compounds. scirp.orgekb.eg This expansion of the target landscape opens up possibilities for treating a wider range of diseases.

Recent studies have identified novel indolin-2-one derivatives as potent inhibitors of other kinases implicated in cancer and immune disorders. For example, substituted oxindoles have been developed as inhibitors of Bruton's tyrosine kinase (BTK) , a key target in B-cell malignancies. acs.org These compounds are designed as non-covalent, reversible inhibitors to overcome resistance mechanisms associated with covalent drugs like ibrutinib. acs.org

Another emerging target is Hematopoietic Progenitor Kinase 1 (HPK1) , a negative regulator of T-cell signaling. acs.org Small molecule inhibitors of HPK1 based on an exomethylene-oxindole scaffold are being explored as a novel immuno-oncology strategy to enhance the immune response against cancer cells. acs.orgresearchgate.net

Computational repurposing campaigns are also being used to systematically screen for new targets for existing libraries of oxindole derivatives. nih.gov By comparing the structural and chemical features of oxindoles to databases of known ligands, these in silico methods can predict potential new protein targets, which can then be validated experimentally. nih.gov This approach led to the identification of VEGFR-2 as a potential target for a library of previously synthesized oxindoles, which was then confirmed through molecular docking studies. nih.gov

| Molecular Target | Therapeutic Area | Significance of Indolin-2-one Inhibitors |

| VEGFR/PDGFR | Oncology (Angiogenesis) | Established targets for approved drugs like Sunitinib. ekb.egnih.gov |

| Bruton's Tyrosine Kinase (BTK) | Oncology, Autoimmune Disease | Overcoming resistance to covalent inhibitors in B-cell cancers. acs.org |

| Hematopoietic Progenitor Kinase 1 (HPK1) | Immuno-oncology | Enhancing T-cell mediated anti-tumor immunity. acs.orgresearchgate.net |

| Fms-like tyrosine kinase-3 (FLT3) | Oncology (Leukemia) | Targeting mutations that drive acute myeloid leukemia (AML). mdpi.com |

| Cyclin-Dependent Kinases (CDKs) | Oncology (Cell Cycle) | Inducing cell cycle arrest and apoptosis in cancer cells. mdpi.commdpi.com |

Design of Multi-Target Directed Ligands based on the Indolin-2-one Scaffold

The complexity of diseases like cancer, which involve multiple signaling pathways, has driven the shift from a "one target, one drug" paradigm to the development of Multi-Target Directed Ligands (MTDLs). mdpi.comnih.gov MTDLs are single molecules designed to modulate multiple biological targets simultaneously, which can lead to enhanced efficacy and a reduced likelihood of drug resistance. mdpi.com The indolin-2-one scaffold is exceptionally well-suited for this approach due to its proven ability to be adapted to inhibit various kinases. ekb.egscirp.org

Sunitinib , an approved anticancer drug, is a prime example of a multi-kinase inhibitor based on the indolin-2-one core. It effectively targets several receptor tyrosine kinases, including VEGFR, PDGFR, c-Kit, and FLT3, thereby simultaneously inhibiting tumor angiogenesis and cell proliferation. scirp.orgekb.eg

The design strategy for MTDLs often involves pharmacophore hybridization, where key structural features from inhibitors of different targets are combined into a single molecule. Researchers have successfully created novel indolin-2-one derivatives that demonstrate potent dual inhibition of targets like VEGFR-2 and CDK-2. mdpi.com For instance, a hybrid molecule incorporating the indolinone core showed potent inhibition of both kinases, suggesting a potential for multi-targeted cancer therapy. mdpi.com Similarly, novel oxindole-based compounds have been designed to act as dual inhibitors of FLT3 and CDK2, showing promise in treating leukemia. mdpi.com This strategy leverages the inherent plasticity of the indolin-2-one scaffold to engage with the ATP-binding sites of different kinases, which share structural similarities but also possess unique features that can be exploited for tailored polypharmacology.

Q & A

Basic: What are the recommended synthetic routes for 6-Bromo-7-methyl-1,3-dihydro-indol-2-one, and how can its purity be validated?

Methodological Answer:

The synthesis typically involves Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions to introduce the bromo and methyl substituents onto the indolin-2-one scaffold . For purity validation, use high-resolution mass spectrometry (HRMS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity. For example, H NMR can distinguish the methyl group (δ ~2.3 ppm) and aromatic protons (δ 6.8–7.5 ppm) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for assessing purity (>95%) .

Advanced: How do substituent positions (6-bromo, 7-methyl) influence the biological activity of indolin-2-one derivatives?

Methodological Answer:

Structure-activity relationship (SAR) studies on analogous compounds (e.g., OSU 111) show that electron-withdrawing groups (e.g., bromo at C6) enhance tubulin-binding affinity by stabilizing hydrophobic interactions, while methyl groups at C7 may reduce steric hindrance, improving cellular uptake . Computational docking (e.g., AutoDock Vina) can model interactions with tubulin’s colchicine-binding site, correlating substituent effects with IC values in cytotoxicity assays .

Advanced: What mechanistic insights explain the compound’s antiproliferative activity in cancer cell lines?

Methodological Answer:

The compound likely induces G2/M phase arrest by inhibiting tubulin polymerization, similar to OSU 111 (IC = 0.5–0.9 µM in prostate cancer cells) . Validate via flow cytometry (propidium iodide staining) and Western blotting for cyclin B1 and phospho-CDK1 levels. Compare dose-response curves in hormone-independent vs. hormone-sensitive cell lines to assess selectivity .

Basic: What analytical techniques are optimal for quantifying this compound in biological matrices?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode provides high sensitivity (LOD ~0.1 ng/mL). Use a C18 column (e.g., Agilent ZORBAX Eclipse Plus) and gradient elution (acetonitrile/0.1% formic acid). Validate the method per ICH guidelines for linearity (R > 0.99), recovery (>90%), and matrix effects .

Advanced: How can researchers resolve contradictory cytotoxicity data across studies?

Methodological Answer:

Contradictions may arise from variations in cell culture conditions (e.g., serum concentration, passage number) or assay endpoints (MTT vs. ATP-based viability). Standardize protocols using CLSI guidelines. Perform comparative studies with reference compounds (e.g., paclitaxel) and include time-resolved assays to distinguish cytostatic vs. cytotoxic effects .

Advanced: What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?

Methodological Answer:

Conduct forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions. Use HPLC to monitor degradation products. Lyophilization with cryoprotectants (e.g., trehalose) or formulation in PEG-400/ethanol (70:30 v/v) improves stability. Validate via accelerated stability testing (40°C/75% RH for 6 months) .

Advanced: How does this compound compare to trimethoxy-substituted analogs in tubulin inhibition?

Methodological Answer:

Trimethoxy-benzylidene analogs (e.g., OSU 111 derivatives) exhibit superior tubulin polymerization inhibition (IC = 0.2 µM) due to enhanced π-π stacking with tubulin’s aromatic residues. Compare via competitive binding assays using H-colchicine. Molecular dynamics simulations (e.g., GROMACS) can quantify binding free energy differences (ΔΔG) .

Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

Use PPE (gloves, goggles) due to potential skin/eye irritation. Store under inert gas (N) at –20°C to prevent bromine displacement. Follow waste disposal protocols for halogenated organics. Consult SDS for emergency measures (e.g., P210: avoid ignition sources) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.